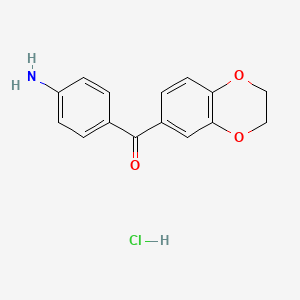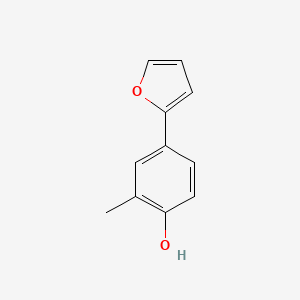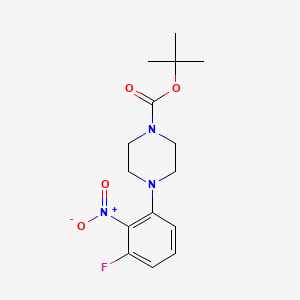![molecular formula C15H23Cl2NO B1439904 3-[(2-氯-4-异丙基苯氧基)甲基]哌啶盐酸盐 CAS No. 1220035-60-8](/img/structure/B1439904.png)
3-[(2-氯-4-异丙基苯氧基)甲基]哌啶盐酸盐
描述
“3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It is used for pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloro-isopropylphenoxymethyl group . The average mass of the molecule is 304.255 Da, and the monoisotopic mass is 303.115662 Da .科学研究应用
1. 选择性5-羟色胺再摄取抑制剂(SSRI)
帕罗西汀盐酸盐是一种与指定化合物密切相关的衍生物,是一种选择性5-羟色胺再摄取抑制剂(SSRI)。它被用于治疗抑郁症、广泛性焦虑症、强迫症、惊恐障碍、创伤后应激障碍和社交焦虑症。它的理化性质、制备方法和药代动力学都有充分的文献记载 (Germann 等人,2013)。
2. 药物分析中的光谱表征
2D-NMR 和 MS 等光谱表征技术用于识别和分析药物样品中的杂质,包括与帕罗西汀盐酸盐半水合物相关的杂质。这表明此类化合物与确保药物产品的纯度和功效相关 (Munigela 等人,2008)。
3. 晶体结构分析
已经研究了3-氯-3-甲基-2,6-二芳基哌啶-4-酮等衍生物的晶体结构。这些化合物中的哌啶环通常采用椅式构象,了解它们的晶体结构在药物设计和合成中至关重要 (Arulraj 等人,2017)。
4. 合成和生物活性
结构相似的2,6-二芳基-3-甲基-4-哌啶酮已被合成并测试了各种生物活性,如镇痛、局部麻醉和抗真菌特性。了解这些化合物的合成和潜在应用在药物化学中非常重要 (Rameshkumar 等人,2003)。
属性
IUPAC Name |
3-[(2-chloro-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11(2)13-5-6-15(14(16)8-13)18-10-12-4-3-7-17-9-12;/h5-6,8,11-12,17H,3-4,7,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEMUNBUYGEOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





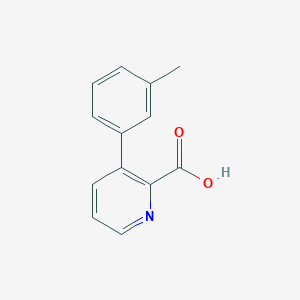


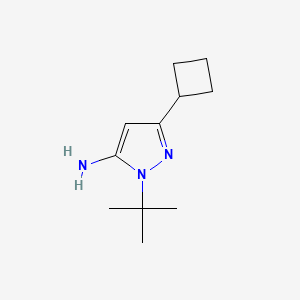
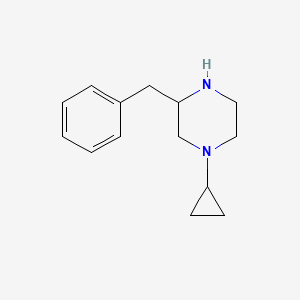
![5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1439833.png)
